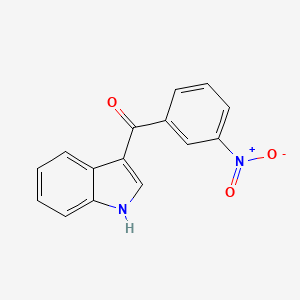

3-m-Nitrobenzoylindole

Cat. No. B8392916

M. Wt: 266.25 g/mol

InChI Key: CEYBCWUOMMOBMH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06515141B1

Procedure details

Magnesium (2.08 g), toluene (40 ml), triethylamine (10.4 g) were put into a 3″ diameter flask, and the internal temperature was raised to 30 to 45° C. A solution of 1-iodebutane (18.9 g) in toluene was added under stirring at an internal temperature of 30 to 45° C. After stirring for two hours at the same temperature, the temperature was lowered to 0 to 5° C., thereby preparing a solution of iode n-butylmagnesium in toluene. To this prepared Grignard reagent, indole (10.0 g) dissolved beforehand in toluene (25 ml) was added at an internal temperature of 0 to 10° C., and a reaction was carried out for about one hour at the same temperature to synthesize iodeindole-1-ylmagnesium. Then, m-nitrobenzoyl chloride (15.8 g) and toluene (60 ml) were put into another 3″ diameter flask, and the internal temperature was lowered to below −15° C. The slurry of the iodeindole-1-ylmagnesium prepared previously was added to the solution of this acid chloride while keeping the internal temperature at −15 to −10° C., and the mixture was stirred for more one hour at the same temperature. The internal temperature was then raised further to 20 to 25° C., and the mixture was stirred for one hour. After this reaction, the mixture was added to an aqueous ammonium chloride solution (16 g, 60 ml) prepared beforehand in another 3″ diameter flask at 10° C. or less to carry out quenching. Acetone (220 ml) was added thereto, the internal temperature was raised to 50 to 65° C., and dissolution was carried out, followed by separation. The organic layer of the upper layer was then collected and cleaned with an aqueous 5% sodium hydrogencarbonate solution at the same temperature. The solvent was evaporated so as to be concentrated to about 50 ml. After cooled to an internal temperature of 2 to 10° C., a precipitated crystal was filtered. The filtered crystal was cleaned with toluene (10 ml) and dried to obtain a crystal of 3-m-nitrobenzoylindole (18.2 g) (80.0% yield).

[Compound]

Name

Grignard reagent

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

acid chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Yield

80%

Identifiers

|

REACTION_CXSMILES

|

[Mg].C([Mg])CCC.[NH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8]1.[N+:16]([C:19]1[CH:20]=[C:21]([CH:25]=[CH:26][CH:27]=1)[C:22](Cl)=[O:23])([O-:18])=[O:17].[Cl-].[NH4+]>C1(C)C=CC=CC=1.C(N(CC)CC)C>[N+:16]([C:19]1[CH:20]=[C:21]([CH:25]=[CH:26][CH:27]=1)[C:22]([C:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[NH:7][CH:8]=1)=[O:23])([O-:18])=[O:17] |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.08 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Two

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Four

|

Name

|

|

|

Quantity

|

10.4 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Mg]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Six

Step Seven

|

Name

|

|

|

Quantity

|

15.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1

|

Step Eight

[Compound]

|

Name

|

acid chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

37.5 (± 7.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring at an internal temperature of 30 to 45° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for two hours at the same temperature

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was lowered to 0 to 5° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added at an internal temperature of 0 to 10° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to synthesize iodeindole-1-ylmagnesium

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was lowered to below −15° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The slurry of the iodeindole-1-ylmagnesium prepared previously

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at −15 to −10° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for more one hour at the same temperature

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The internal temperature was then raised further to 20 to 25° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for one hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After this reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 10° C. or less

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to carry out quenching

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Acetone (220 ml) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the internal temperature was raised to 50 to 65° C.

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by separation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer of the upper layer was then collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was evaporated so as

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

to be concentrated to about 50 ml

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooled to an internal temperature of 2 to 10° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

a precipitated crystal was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C=1C=C(C(=O)C2=CNC3=CC=CC=C23)C=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 18.2 g | |

| YIELD: PERCENTYIELD | 80% | |

| YIELD: CALCULATEDPERCENTYIELD | 80.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |